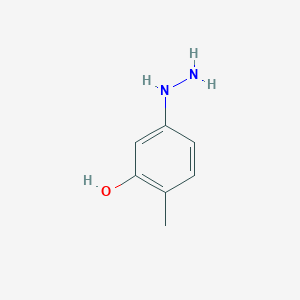
5-Hydrazineyl-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydrazinyl-2-methylphenol: is an organic compound characterized by the presence of a hydrazine group (-NH-NH2) attached to a methylphenol structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-hydrazinyl-2-methylphenol typically involves the introduction of a hydrazine group to a methylphenol precursor. One common method is the reaction of 2-methylphenol with hydrazine hydrate under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, to facilitate the formation of the hydrazine derivative.
Industrial Production Methods: Industrial production of 5-hydrazinyl-2-methylphenol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 5-Hydrazinyl-2-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification or etherification reactions, respectively.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Esters or ethers, depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: 5-Hydrazinyl-2-methylphenol is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals. Its reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may exhibit biological activities such as antimicrobial or anticancer properties, making it a candidate for further pharmacological studies.
Industry: The compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-hydrazinyl-2-methylphenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The hydrazine group can form covalent bonds with biological targets, potentially inhibiting enzyme activity or altering cellular pathways.
Comparación Con Compuestos Similares
2-Hydrazinyl-5-methylphenol: Similar structure but with the hydrazine group in a different position.
5-Hydrazinyl-2-methoxyphenol: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness: 5-Hydrazinyl-2-methylphenol is unique due to the specific positioning of the hydrazine and hydroxyl groups, which can influence its reactivity and biological activity. This unique structure may confer distinct properties compared to its analogs, making it a valuable compound for specific applications.
Propiedades
Fórmula molecular |
C7H10N2O |
|---|---|
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
5-hydrazinyl-2-methylphenol |
InChI |
InChI=1S/C7H10N2O/c1-5-2-3-6(9-8)4-7(5)10/h2-4,9-10H,8H2,1H3 |
Clave InChI |
YUMVHITYWCAMCQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


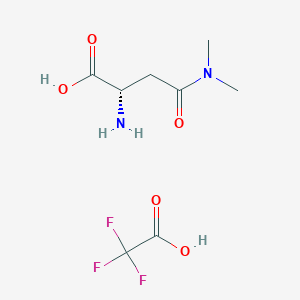

![N-[(4-Chlorophenyl)methyl]-N'-[2-(piperazin-1-YL)ethyl]ethanediamide](/img/structure/B13585773.png)
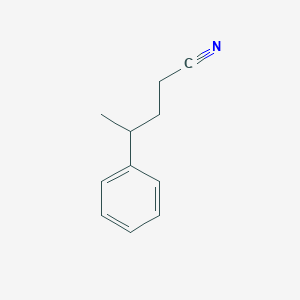
![4-[1-(Trifluoromethyl)cyclobutyl]pyridine](/img/structure/B13585788.png)
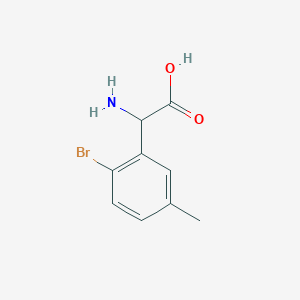
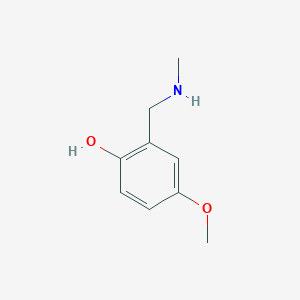
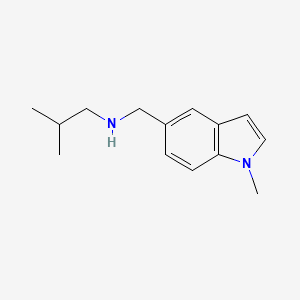
![[4-(Methoxymethyl)phenyl]hydrazine](/img/structure/B13585825.png)
![tert-butyl[(1R,2R)-2-hydroxycyclopentyl]methylcarbamate](/img/structure/B13585831.png)

![4-(Imidazo[1,2-a]pyridin-2-yl)butan-2-one](/img/structure/B13585841.png)


